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Compound of Interest

Compound Name: 3-(Chloromethoxy)prop-1-ene

CAS No.: 3970-20-5

Cat. No.: B2763034 Get Quote

Part 1: Executive Summary & Chemical Profile
Target Compound: 3-(Chloromethoxy)prop-1-ene Common Synonyms: Allyl chloromethyl

ether, 1-(Chloromethoxy)-2-propene CAS Registry Number: 3970-20-5[1][2][3]

Strategic Overview
3-(Chloromethoxy)prop-1-ene is a bifunctional alkylating agent featuring both an allylic alkene

and a reactive

-chloro ether moiety.[2] It is primarily utilized in organic synthesis as a protecting group reagent
(introducing the allyloxymethyl or "AOM" group, a structural analog to the methoxymethyl
"MOM" group) and as a building block for constructing complex polyethers and natural
products.[2]

Critical Safety Advisory: As an

-chloro ether, this compound shares structural similarities with bis(chloromethyl) ether (BCME),
a potent human carcinogen.[2] While 3-(Chloromethoxy)prop-1-ene itself is a hazardous
alkylating agent, the synthesis conditions (formaldehyde + HCl) can transiently generate BCME
if not strictly controlled.[2] This guide prioritizes a protocol that minimizes this risk through
temperature control and stoichiometry.

Physicochemical Profile[1][3][4][5][6][7][8][9][10][11][12]
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Property Value Notes

Molecular Formula

Molecular Weight 106.55 g/mol

Appearance Colorless to pale yellow liquid Pungent, irritating odor

Boiling Point 98–100 °C (at 760 mmHg)
Distillable under reduced

pressure recommended

Density 1.025 g/mL At 25 °C

Solubility Soluble in DCM, THF, Et2O Hydrolyzes rapidly in water

Stability Moisture sensitive
Decomposes to allyl alcohol,

formaldehyde, and HCl

Part 2: Core Synthesis Pathway
Primary Route: Acid-Catalyzed Chloromethylation
The industrial and laboratory standard for synthesizing 3-(Chloromethoxy)prop-1-ene
involves the reaction of allyl alcohol with paraformaldehyde and anhydrous hydrogen chloride

(HCl).[2] This method is preferred over aqueous formaldehyde to prevent hydrolysis of the

highly reactive product.[2]

Reaction Scheme

Mechanism of Action
The reaction proceeds via a hemiacetal intermediate.[2] The acid catalyst protonates the

paraformaldehyde (depolymerizing it to reactive formaldehyde species) which is attacked by

the allyl alcohol. Subsequent protonation of the hemiacetal hydroxyl group creates a water

leaving group, generating a resonance-stabilized oxonium ion.[2] The chloride ion then traps

this intermediate to form the

-chloro ether.[2]
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Caption: Mechanistic pathway from alcohol addition to chloride substitution via the oxonium

intermediate.[4]

Part 3: Detailed Experimental Protocol
Pre-requisites:

Gas Generation: Anhydrous HCl gas cylinder or a generator (dropping conc.[2]

onto fused

or

).[2]

Glassware: Flame-dried 3-neck round bottom flask, gas inlet tube (fritted), thermometer,

calcium chloride drying tube.

Step-by-Step Procedure
Preparation of Reagents:

Charge a 500 mL 3-neck round bottom flask with Allyl Alcohol (58 g, 1.0 mol) and

Paraformaldehyde (30 g, 1.0 mol eq).

Add a magnetic stir bar.[2][5]

Note: Paraformaldehyde is used instead of formalin to minimize water content, which

drives the equilibrium toward the product.[2]

Reaction Initiation (Temperature Critical):
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Immerse the flask in an ice-salt bath to maintain the internal temperature between 0°C and

5°C.

Begin bubbling anhydrous HCl gas slowly into the suspension.

Observation: The paraformaldehyde will gradually depolymerize and dissolve.[2] The

mixture will turn from a cloudy suspension to a clear biphasic liquid.[2]

Saturation:

Continue passing HCl gas for approximately 2–3 hours.[2]

Endpoint: The reaction is complete when the mixture is saturated with HCl (fumes escape

the vent) and the paraformaldehyde has completely disappeared. Two distinct layers will

form: the upper organic layer (product) and the lower aqueous acid layer.[2]

Workup:

Transfer the mixture to a separatory funnel.[2]

Separate the upper organic layer immediately.[2] The lower aqueous layer contains HCl

and byproduct water; discard it carefully into a neutralization bath.[2]

Optional Wash: Some protocols suggest a rapid wash with saturated

solution to remove dissolved water, but direct drying is often sufficient and reduces
hydrolysis risk.[2]

Drying:

Dry the organic layer over anhydrous Calcium Chloride (

) or Magnesium Sulfate (

) for 1 hour at 0°C.[2]

Filter the drying agent under an inert atmosphere (Argon/Nitrogen) if possible.[2]

Purification (Distillation):
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Perform a fractional distillation.[2]

Caution: Do not distill to dryness to avoid explosion risks associated with peroxide or

byproduct accumulation.[2]

Collect the fraction boiling at 98–100°C (atmospheric) or approx. 45–48°C at 50 mmHg.

Yield & Characterization
Typical Yield: 75–85%[2]

Purity: >95% (GC/NMR)

Storage: Store over activated molecular sieves (4Å) at -20°C. Reacts with moisture.

Part 4: Safety & Engineering Controls
Bis(chloromethyl) Ether (BCME) Hazard
The reaction of formaldehyde and HCl can produce trace amounts of BCME (

), a Group 1 Carcinogen.[2]

Control: Maintain an excess of allyl alcohol relative to formaldehyde during the early stages if

possible, or strictly adhere to the 1:1 stoichiometry.[2]

Monitoring: Perform reaction in a high-efficiency fume hood.

Destruction: Quench all glassware and waste with aqueous ammonia or 10% NaOH solution,

which rapidly hydrolyzes

-chloro ethers.[2]

Handling Protocols
PPE: Butyl rubber gloves (standard nitrile degrades quickly against chlorinated ethers),

chemical splash goggles, and face shield.[2]

Inhalation: Strictly avoid inhalation. The compound is a lachrymator and respiratory irritant.[2]
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Part 5: Applications in Drug Development
3-(Chloromethoxy)prop-1-ene is a versatile reagent used to install the Allyloxymethyl (AOM)

protecting group.[2]

Why use AOM?
Unlike the standard Methoxymethyl (MOM) group, the AOM group can be removed under

specific, mild conditions that do not affect other acid-sensitive groups.[2]

Protection: Reaction with an alcohol (

) + Base (e.g., DIPEA)

.[2]

Deprotection: Isomerization of the double bond using Rhodium or Palladium catalysts to form

the vinyl ether, followed by mild acidic hydrolysis.[2]

3-(Chloromethoxy)prop-1-ene

AOM-Protected Alcohol
(R-O-CH2-O-Allyl)

+ Base (DIPEA/NaH)

Target Alcohol (R-OH)

Alkylation

Restored Alcohol
(R-OH)

1. Isomerization (Rh/Pd)
2. Mild Acid Hydrolysis

Click to download full resolution via product page

Caption: Workflow for using Allyl chloromethyl ether as an alcohol protecting group (AOM).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2763034#3-chloromethoxy-prop-1-ene-synthesis-
pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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